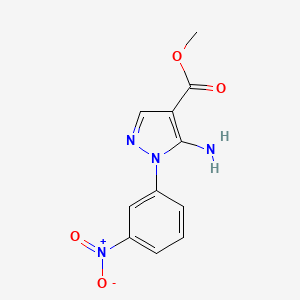![molecular formula C15H18N2O2 B6344901 Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1326812-05-8](/img/structure/B6344901.png)
Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The presence of the phenyl and carboxylate groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any functional groups .Scientific Research Applications
Organic Synthesis
This compound can be used as a building block in organic synthesis . It can participate in various reactions to form complex molecules, contributing to the development of new materials and pharmaceuticals .
Polymer Research
The compound can be used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them useful in the development of electronic devices .
Catalyst Research
The compound’s structure suggests potential use in catalyst research . For instance, it could be used in the development of nickel and palladium-based catalytic systems .
Biological Research
Derivatives of the compound might show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmaceutical Testing
The compound can be used for pharmaceutical testing . It can serve as a reference standard for accurate results in pharmaceutical research .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. This can include using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .
Future Directions
The future directions for research on this compound could be vast, depending on its properties and potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects . Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields.
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound. It’s worth noting that many pyrazole derivatives are known to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which, as mentioned earlier, are yet to be identified .
Biochemical Pathways
Some studies suggest that pyrazole derivatives can potentially affect various biochemical pathways, including those involved in inflammation and apoptosis . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the compound’s interaction with its targets .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar pyrazole derivatives, it’s possible that this compound could have anti-inflammatory, anticancer, or neuroprotective effects .
properties
IUPAC Name |
ethyl 3-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-13(16-17-14)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGOOMXKURSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)